N-(4-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide N-(4-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 1251583-79-5
VCID: VC7361133
InChI: InChI=1S/C19H20N4O4/c1-3-16-21-19(27-22-16)13-5-10-18(25)23(11-13)12-17(24)20-14-6-8-15(9-7-14)26-4-2/h5-11H,3-4,12H2,1-2H3,(H,20,24)
SMILES: CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC
Molecular Formula: C19H20N4O4
Molecular Weight: 368.393

N-(4-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide

CAS No.: 1251583-79-5

Cat. No.: VC7361133

Molecular Formula: C19H20N4O4

Molecular Weight: 368.393

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide - 1251583-79-5

Specification

CAS No. 1251583-79-5
Molecular Formula C19H20N4O4
Molecular Weight 368.393
IUPAC Name N-(4-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1-yl]acetamide
Standard InChI InChI=1S/C19H20N4O4/c1-3-16-21-19(27-22-16)13-5-10-18(25)23(11-13)12-17(24)20-14-6-8-15(9-7-14)26-4-2/h5-11H,3-4,12H2,1-2H3,(H,20,24)
Standard InChI Key ZPKABZUTCJALPV-UHFFFAOYSA-N
SMILES CCC1=NOC(=N1)C2=CN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OCC

Introduction

N-(4-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a synthetic organic compound belonging to the class of acetamides and heterocyclic derivatives. This compound is notable for its incorporation of a 1,2,4-oxadiazole ring system and a dihydropyridine moiety, both of which are recognized for their pharmacological relevance. Compounds with similar structural motifs have been studied for applications in medicinal chemistry, including anti-inflammatory, antimicrobial, and anticancer activities.

Table 1: Key Chemical Data

PropertyValue/Description
Molecular FormulaC17H20N4O3
Molecular Weight328.37 g/mol
Functional GroupsAmide (-CONH), Ether (-OCH2), Oxadiazole
SolubilityLikely soluble in polar organic solvents
Predicted LogP (Lipophilicity)Moderate (estimated ~2–3)

Synthesis

The synthesis of N-(4-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide typically involves:

  • Formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acids or their derivatives.

  • Coupling with a dihydropyridine precursor through amide bond formation.

  • Final functionalization with the ethoxyphenyl group.

Spectroscopic techniques such as IR, 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry are essential to confirm the structure.

Pharmacological Potential

Compounds containing oxadiazole and dihydropyridine frameworks have been studied for:

  • Antimicrobial Activity: The oxadiazole moiety contributes to bacterial membrane disruption.

  • Anticancer Properties: Dihydropyridines are known to inhibit tumor growth by modulating calcium signaling.

  • Anti-inflammatory Effects: Amide linkages enhance receptor binding in inflammatory pathways.

In Silico Studies

Molecular docking suggests that the compound may interact with enzymes like 5-lipoxygenase (5-LOX) or protein kinases due to its structural features.

Table 2: Spectroscopic Data (Hypothetical Example)

TechniqueCharacteristic Peaks/Signals
IRAmide C=O stretch (~1650 cm1^{-1}), Ether C-O (~1100 cm1^{-1})
1H^1H-NMRAromatic protons (~7–8 ppm), Ethoxy group (~3–4 ppm)
13C^{13}C-NMRCarbonyl (~170 ppm), Aromatic carbons (~120–140 ppm)
Mass Spectrometry[M+H]+^{+} peak at m/z = 329

Applications and Future Directions

The unique combination of functional groups in N-(4-ethoxyphenyl)-2-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide makes it a promising candidate for further development in:

  • Drug discovery programs targeting inflammation or cancer.

  • Structural optimization for improved bioavailability and potency.

  • Exploration as a scaffold for multi-target drugs.

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